molecular formula C16H20N2O5S B8820404 GG9JH99Pbn CAS No. 2222920-39-8

GG9JH99Pbn

Cat. No.: B8820404
CAS No.: 2222920-39-8
M. Wt: 352.4 g/mol
InChI Key: YQBJWHGQDRPOCV-UHFFFAOYSA-N
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Description

GG9JH99Pbn (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It features a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid functional group. Key physicochemical and pharmacological properties include:

  • Polarity and Solubility:
    • Topological polar surface area (TPSA): 40.46 Ų
    • Log S (ESOL): -2.99, indicating moderate solubility (0.24 mg/mL or 0.00102 mol/L) in aqueous media .
  • Lipophilicity:
    • Log Po/w predictions vary by method: XLOGP3 (2.15), WLOGP (0.78), MLOGP (1.64), and SILICOS-IT (0.61), suggesting moderate hydrophobicity .
  • Synthetic Route: Synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

CAS No.

2222920-39-8

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]benzenesulfonic acid

InChI

InChI=1S/C16H20N2O5S/c1-3-14-11(2)10-18(15(14)19)16(20)17-9-8-12-4-6-13(7-5-12)24(21,22)23/h4-7H,3,8-10H2,1-2H3,(H,17,20)(H,21,22,23)

InChI Key

YQBJWHGQDRPOCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

GG9JH99Pbn belongs to a class of halogenated phenylboronic acids. Below is a comparative analysis with structurally related compounds (similarity scores: 0.71–0.87) based on available

Table 1: Comparative Properties of this compound and Analogues

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 270.31 g/mol
Halogen Substituents 1 Br, 1 Cl 1 Br, 1 Cl (meta/para positions) 1 Br, 2 Cl (ortho/meta positions)
Log Po/w (XLOGP3) 2.15 ~2.1–2.3 (estimated) ~2.5–2.8 (estimated)
Solubility 0.24 mg/mL Likely similar Potentially lower due to added Cl
BBB Permeability Yes Likely retained Possibly reduced due to higher polarity
Synthetic Complexity Moderate (SA Score: 2.07) Comparable Higher (additional Cl substitution)

Key Observations:

Structural Influence on Properties :

  • The position and number of halogens significantly affect lipophilicity and solubility. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid’s additional chlorine increases molecular weight and likely reduces solubility compared to this compound .
  • BBB permeability may diminish in analogues with higher polarity (e.g., more electronegative substituents), though this compound’s balanced log P (2.15) supports CNS penetration .

Analogues with additional halogens or substituents may show higher Brenk scores due to increased reactivity .

Synthetic Accessibility :

  • This compound’s synthesis employs a standardized Suzuki-Miyaura coupling protocol. Compounds with multiple halogens, such as (6-Bromo-2,3-dichlorophenyl)boronic acid, may require more complex regioselective reactions, increasing synthetic difficulty .

Research Implications

This compound’s balance of solubility, lipophilicity, and BBB permeability makes it a promising candidate for CNS-targeted drug development. However, analogues with dichloro substitutions could be prioritized for applications requiring enhanced stability or altered pharmacokinetics. Further studies are needed to validate the bioactivity and toxicity profiles of these compounds.

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